molecular formula C14H23N3OS B2941677 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 450340-02-0

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2941677
CAS No.: 450340-02-0
M. Wt: 281.42
InChI Key: WXCAFRLOZPCYGK-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a bicyclic heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a pivalamide (2,2-dimethylpropanamide) moiety at position 2.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-13(2,3)12(18)15-11-9-7-19-8-10(9)16-17(11)14(4,5)6/h7-8H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCAFRLOZPCYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a thieno[3,4-c]pyrazole core and a tert-butyl substituent, which contributes to its diverse chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₂OS, with a molecular weight of approximately 270.36 g/mol. The compound's structure includes functional groups that enhance its solubility and reactivity, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Research indicates that thienopyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various microorganisms such as Candida albicans and Escherichia coli . The compound's mechanism of action may involve the inhibition of specific enzymes crucial for microbial growth.

Anticancer Potential

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. It is suggested that thienopyrazole derivatives can inhibit serine/threonine kinases involved in the MAP kinase signaling pathway. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has also shown potential anti-inflammatory effects by modulating cytokine production in macrophages. This modulation suggests therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may bind to serine/threonine kinases and other enzymes, influencing cellular processes such as growth and differentiation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds can be beneficial:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(pyrazol-5-yl)-2-nitrobenzamidesPyrazole ring with nitrobenzamideAntimicrobialSimilar core but different substituents
N-(tert-butyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazolDioxido group additionNeuroprotectiveUnique dioxido feature
Thienopyridine derivativesPyridine ring integrationCardiovascularDifferent ring system affecting activity

This table highlights how the specific combination of functional groups in this compound confers distinct biological activities not found in other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Thieno[3,4-c]pyrazole Derivatives

The primary structural analogs share the thieno[3,4-c]pyrazole core but differ in substituents:

Compound Substituent at Position 3 Key Features
Target Compound Pivalamide High lipophilicity (predicted logP ~3.5), steric protection
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide 2-iodobenzamide Increased molecular weight (MW ~450 g/mol), potential halogen bonding

Key Observations :

  • Pivalamide vs. Iodobenzamide : The target compound’s pivalamide group enhances steric hindrance compared to the iodobenzamide analog, likely improving metabolic stability but reducing solubility. The iodine substituent in the analog may enable halogen bonding in target interactions but increases molecular weight by ~100 g/mol .
  • Tert-Butyl Group : Both compounds retain the 2-tert-butyl group, which stabilizes the conformation of the bicyclic core and may reduce oxidative metabolism .
Heterocyclic Analogs with Divergent Cores

Compounds such as diethyl 3-methyl-5-[...]thiophene-2,4-dicarboxylate () and 7-(4-methylphenyl)-5-phenyl-N-propan-2-yl-pyrrolo[2,3-d]pyrimidin-4-amine () highlight alternative heterocyclic scaffolds:

  • Thiophene-Triazole Hybrids: These compounds lack the fused thieno-pyrazole system but incorporate sulfur-containing rings (thiophene) and triazole groups, which may alter electronic properties and binding affinities .

Research Implications

  • Structure-Activity Relationships (SAR) : The tert-butyl and pivalamide groups in the target compound likely optimize stability and target engagement compared to less bulky analogs.
  • Halogen Effects : The iodobenzamide analog () demonstrates how halogen substituents can modulate electronic properties and binding, though at the cost of solubility .

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